1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
CAS No.: 1030421-66-9
Cat. No.: VC2630033
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
* For research use only. Not for human or veterinary use.
![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole - 1030421-66-9](/images/structure/VC2630033.png)
Specification
CAS No. | 1030421-66-9 |
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Molecular Formula | C11H10ClN3O |
Molecular Weight | 235.67 g/mol |
IUPAC Name | 2-chloro-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone |
Standard InChI | InChI=1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 |
Standard InChI Key | LTYJTSKIHJVIKQ-UHFFFAOYSA-N |
SMILES | C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl |
Canonical SMILES | C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl |
Introduction
Chemical Properties and Structure
Nomenclature and Identification
1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is known by several alternative names and identifiers in chemical databases and literature:
Identification Parameter | Value |
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IUPAC Name | 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole |
Alternative Name | 2-chloro-1-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanone |
Molecular Formula | C11H10ClN3O |
CAS Number | 1030421-66-9 |
Average Mass | 235.671 g/mol |
Monoisotopic Mass | 235.051240 g/mol |
InChI | 1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 |
InChI Key | LTYJTSKIHJVIKQ-UHFFFAOYSA-N |
SMILES Notation | C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl |
PubChem Compound ID | 29021657 |
This comprehensive identification information provides researchers with the necessary tools to accurately identify and reference the compound in scientific communications and database searches .
Structural Features
1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has a distinct structural composition characterized by:
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A fused tricyclic ring system comprising:
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A benzene ring
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A benzimidazole core structure
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An imidazo[1,2-a] ring fusion pattern
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A chloroacetyl group (-COCH2Cl) attached to the nitrogen atom at position 1 of the imidazo ring
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A 2,3-dihydro configuration in the imidazo portion of the molecule
This structural arrangement results in a compound with three nitrogen atoms strategically positioned within the ring system, contributing to its potential hydrogen bonding capabilities and biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole influence its stability, reactivity, and potential applications:
Property | Description/Value |
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Physical State | Solid at room temperature |
Storage Temperature | 2-8°C (recommended) |
Commercial Purity | Typically ≥95% |
Reactivity | The chloroacetyl group provides a reactive site for nucleophilic substitution reactions |
Solubility | Soluble in organic solvents such as DMSO and dichloromethane |
Stability | Relatively stable under normal storage conditions |
The presence of the chloroacetyl group makes this compound particularly interesting as it can serve as a precursor for further chemical modifications through nucleophilic substitution reactions .
Research Applications
1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has potential applications in various research fields:
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Medicinal Chemistry: As a scaffold for developing new therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drugs.
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Chemical Biology: As a tool for investigating biological processes through selective interactions with specific targets.
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Synthetic Chemistry: As an intermediate for the synthesis of more complex heterocyclic compounds through reactions involving the chloroacetyl moiety.
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Materials Science: As a building block for the development of novel materials with specific properties derived from its heterocyclic structure.
Comparison with Related Compounds
To better understand the potential significance of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, it is valuable to compare it with structurally related compounds:
This comparison highlights the unique structural features of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, particularly the presence of both the fused imidazo ring and the chloroacetyl group, which likely contribute to its specific chemical and biological properties.
Future Research Directions
Future research on 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole could focus on several promising areas:
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Comprehensive evaluation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, using both in vitro and in vivo models.
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Investigation of its potential as a synthetic intermediate for the development of more complex heterocyclic compounds with enhanced biological activities.
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Structural modifications to optimize its pharmacological properties, such as:
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Replacement of the chlorine atom with other substituents
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Introduction of additional functional groups on the benzene ring
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Modification of the imidazo portion of the molecule
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Computational studies to predict its interactions with specific biological targets and guide rational drug design efforts.
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Development of more efficient and environmentally friendly synthesis methods to facilitate its production for research purposes .
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